

Application Notes and Protocols: The Use of AVE 0991 in Models of Neuroinflammation

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Compound of Interest

Compound Name: AVE 0991 sodium salt

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Introduction

AVE 0991, a synthetic, non-peptide analogue of Angiotensin-(1-7), is emerging as a potent modulator of neuroinflammation. As an agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), AVE 0991 offers a promising therapeutic avenue for a range of neurological disorders underpinned by inflammatory processes. These application notes provide a comprehensive overview of the use of AVE 0991 in preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

AVE 0991 exerts its anti-inflammatory effects primarily through the activation of the Mas receptor, which is expressed on key central nervous system (CNS) cells, including microglia and astrocytes.[1][2] Activation of the Mas receptor by AVE 0991 triggers downstream signaling cascades that collectively suppress pro-inflammatory responses and promote a neuroprotective environment.

In microglia, the resident immune cells of the CNS, AVE 0991 has been shown to attenuate aging-related neuroinflammation by suppressing their pro-inflammatory activation.[1][3][4] This is achieved, in part, by promoting a switch from the classically activated, pro-inflammatory M1 phenotype to the alternatively activated, anti-inflammatory M2 phenotype.[1][3]



In astrocytes, the most abundant glial cells in the brain, AVE 0991 has been demonstrated to modulate neuroinflammation in the context of Alzheimer's disease.[2][5] Its mechanisms include the suppression of the NLRP3 inflammasome, a key driver of inflammatory cytokine production, and the enhancement of autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles.[2][5][6] A specific signaling pathway involving the long non-coding RNA SNHG14, microRNA-223-3p, and NLRP3 has been elucidated in astrocytes.[2]

Key Applications in Neuroinflammatory Models

AVE 0991 has been successfully employed in a variety of preclinical models to mitigate neuroinflammation and its detrimental consequences.

- Aging-Related Neuroinflammation: In senescence-accelerated mouse prone 8 (SAMP8)
 mice, a model of accelerated aging, AVE 0991 treatment has been shown to reduce the
 expression of pro-inflammatory cytokines in the brain.[1][4]
- Alzheimer's Disease (AD): In APP/PS1 transgenic mice, a widely used model of AD, AVE
 0991 administration has been found to suppress astrocyte-mediated neuroinflammation,
 reduce pro-inflammatory cytokine levels, and improve cognitive function.[2][5]
- Post-Operative Neurocognitive Recovery: In aged rats subjected to laparotomy, a model for post-operative neurocognitive decline, intranasal administration of AVE 0991 attenuated neuroinflammation, restored blood-brain barrier integrity, and improved cognitive outcomes.
 [7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AVE 0991 in various models of neuroinflammation.

Table 1: Effect of AVE 0991 on Pro-inflammatory Cytokine Levels in the Brain



Model	Treatment	IL-1β	IL-6	TNF-α	Reference
SAMP8 Mice (Aging)	AVE 0991 (3 or 10 mg/kg/day, i.p. for 30 days)	1	1	1	[1]
APP/PS1 Mice (AD)	AVE 0991 (unspecified dose, i.p. for 30 days)	1	ļ	1	[2]
APP/PS1 Mice (AD)	AVE 0991 (1, 3, or 10 mg/kg/day, i.p. for 30 days)	↓ (dose- dependent)	↓ (dose- dependent)	↓ (dose- dependent)	[5]
Aged Rats (Laparotomy)	AVE 0991 (intranasal)	1	ļ	ļ	[7]

 $[\]downarrow$ indicates a significant decrease compared to the respective control group. i.p. = intraperitoneal

Table 2: Effect of AVE 0991 on Microglial and Astrocytic Markers

Model	Cell Type	Marker	Effect	Reference
SAMP8 Mice (Aging)	Microglia	M2 markers (Arg1, Retnla, II10)	†	[1]
APP/PS1 Mice (AD)	Astrocytes	NLRP3 Inflammasome	1	[2]
Aged Rats (Laparotomy)	Microglia	CD11b (activation marker)	↓	[7]



 \uparrow indicates a significant increase; \downarrow indicates a significant decrease compared to the respective control group.

Experimental Protocols

The following are detailed methodologies for key experiments involving AVE 0991 in models of neuroinflammation.

In Vivo Administration of AVE 0991 in a Mouse Model of Accelerated Aging (SAMP8 Mice)

- Animal Model: 8-month-old male SAMP8 mice.
- Reagent Preparation: Dissolve AVE 0991 in a suitable vehicle (e.g., sterile saline).
- Administration: Administer AVE 0991 via intraperitoneal (i.p.) injection at doses of 1, 3, or 10 mg/kg/day.[4] A vehicle control group should receive injections of the vehicle alone.
- Treatment Duration: Continue daily injections for 30 consecutive days.[4]
- Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis of inflammatory markers (e.g., qRT-PCR for cytokine mRNA levels, ELISA for cytokine protein levels).[4]

In Vitro Treatment of Primary Microglia with AVE 0991

- Cell Culture: Isolate primary microglia from the brains of 8-month-old SAMP8 mice.[4]
- Inflammatory Challenge: Stimulate the primary microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours to induce an inflammatory response.[4]
- AVE 0991 Treatment: Pre-incubate the microglia with varying concentrations of AVE 0991 (e.g., 1×10^{-8} , 1×10^{-7} , or 1×10^{-6} M) for 4 hours prior to LPS stimulation.[4]
- Inhibitor Studies (Optional): To confirm the role of the Mas receptor, co-incubate a separate group of cells with AVE 0991 and a Mas receptor antagonist, such as A-779 (e.g., 1x10⁻⁶ M). [4]

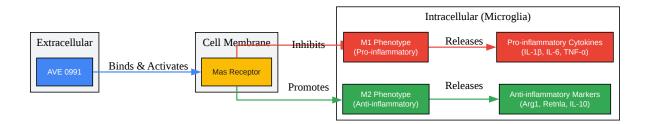


 Endpoint Analysis: Harvest the cells and lyse them for analysis of inflammatory gene expression (e.g., qRT-PCR for II6 mRNA levels).[4]

Intraperitoneal Administration of AVE 0991 in an Alzheimer's Disease Mouse Model (APP/PS1 Mice)

- Animal Model: 8-month-old male APP/PS1 double-transgenic mice and wild-type C57BL/6J mice as controls.[5]
- Grouping: Randomly divide the APP/PS1 mice into treatment groups: vehicle control, AVE 0991 (1 mg/kg), AVE 0991 (3 mg/kg), and AVE 0991 (10 mg/kg).[5]
- Administration: Administer AVE 0991 or vehicle via intraperitoneal injection once daily for 30 consecutive days.
- Behavioral Testing: After the treatment period, assess cognitive function using standard behavioral tests such as the Morris water maze.[5]
- Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue. Analyze levels of Aβ, inflammatory cytokines (ELISA), and markers of astrocytic activation and autophagy (Western blot, immunofluorescence).[5]

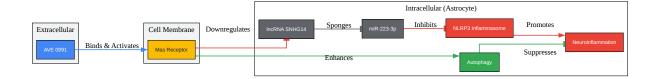
Visualized Signaling Pathways and Workflows



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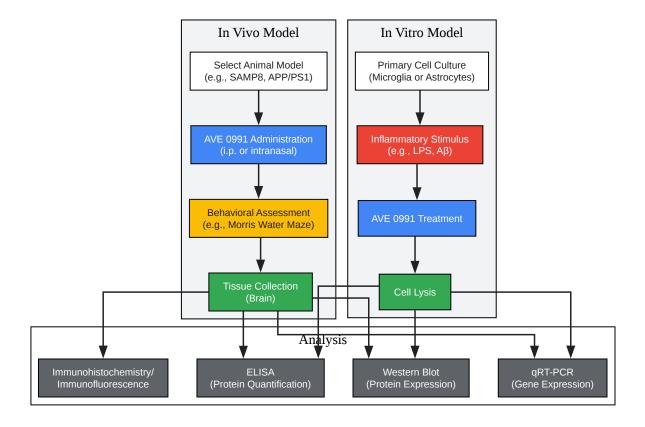
Caption: AVE 0991 signaling in microglia.





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Caption: AVE 0991 signaling in astrocytes.





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Caption: General experimental workflow.

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